1-(Boc)amino-1-formylcyclohexane

Übersicht

Beschreibung

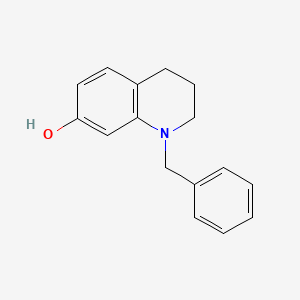

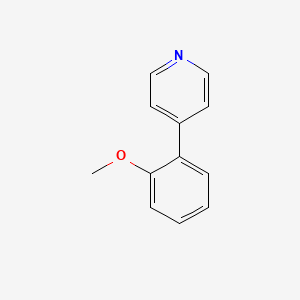

1-(Boc)amino-1-formylcyclohexane is a compound that contains a total of 37 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) . It has a molecular weight of 243.27 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-(Boc)amino-1-formylcyclohexane molecule contains a total of 37 bond(s). There are 16 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

1-(Boc)amino-1-formylcyclohexane contains total 37 atom(s); 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s) and 3 Oxygen atom(s) .Wissenschaftliche Forschungsanwendungen

Crystallographic Characterization and Conformation

- The compound 1-aminocyclohexane-1-carboxylic acid and its derivatives, including those similar to 1-(Boc)amino-1-formylcyclohexane, exhibit a chair conformation of the cyclohexane rings. These structures can correspond to folded, potentially helical conformations, crucial in the study of peptide structures (Valle et al., 1988).

Synthesis and Chemical Characterization

- The synthesis of 1,6-Diaminohexane mono-end-protected by t-butyloxycarbonyl (Boc), a related compound, demonstrates its potential use as an initiator in the synthesis of poly(amino acids) (Xun, 2003).

Use in Peptide Synthesis

- Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, similar in structure to 1-(Boc)amino-1-formylcyclohexane, is a valuable building block for helical β-peptides. Its N-Boc-protected derivatives were synthesized from cyclohexane-1,2-dicarboxylic acid, highlighting its importance in peptide research (Berkessel et al., 2002).

Application in Supramolecular Chemistry

- A synthetic β-amino acid based peptide, which includes a structure similar to 1-(Boc)amino-1-formylcyclohexane, can entrap various organic solvents and oils, leading to self-supporting gels. This demonstrates its potential use in materials science and environmental applications, such as oil spill recovery (Konda et al., 2014).

Pharmaceutical Applications

- Gabapentin derivatives, which are structurally related to 1-(Boc)amino-1-formylcyclohexane, have been studied for their solid-state conformations and solution equilibria. These studies are significant for understanding the action of pharmaceuticals like gabapentin (Ananda et al., 2003).

Conformational Analysis in Peptide Chemistry

- The crystal structures of peptides containing 1-aminocyclohexanecarboxylic acid, a compound related to 1-(Boc)amino-1-formylcyclohexane, help in understanding the conformational properties of peptides, which is vital for the design of peptide-based drugs (Bardi et al., 2009).

Wirkmechanismus

Mode of Action

It is known that the compound belongs to the class of organic compounds known as carbamate esters . These compounds typically act by interacting with their targets and causing changes in their function . The specific interactions and changes caused by tert-Butyl 1-formylcyclohexylcarbamate are subjects of ongoing research.

Biochemical Pathways

As a carbamate ester, it may potentially affect pathways involving enzymes that interact with this class of compounds . More detailed studies are required to elucidate the specific pathways and their downstream effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(1-formylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKUKJDGNXNBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc)amino-1-formylcyclohexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-aMinocyclohexyl]-MethanesulfonaMide](/img/structure/B3273707.png)